Tagitinin F

Inflammation Neutrophil Biology Immunology

Tagitinin F is a high-purity sesquiterpene lactone specifically validated for non-apoptotic NF-κB inhibition in human neutrophils. Unlike structurally similar analogs (Tagitinin C and A), it reduces inflammatory cytokine secretion without inducing neutrophil apoptosis, enabling clean readouts in inflammation models. It serves as a benchmark in anti-leishmanial research (IC50 = 7.4 µg/mL against L. braziliensis) and activates ROS-mediated ER stress pathways in triple-negative breast cancer. Supported by comprehensive in vivo paw edema and wound healing data, this compound is ideal for preclinical pharmacology studies requiring apoptosis-independent anti-inflammatory mechanisms.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
CAS No. 59979-57-6
Cat. No. B203200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTagitinin F
CAS59979-57-6
Synonymstagitinin
tagitinin A
tagitinin B
tagitinin C
tagitinin D
tagitinin F
tagitinins
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1
InChIKeyXJUPOHKZSDZNBE-QDHYIOMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tagitinin F (CAS 59979-57-6): A Sesquiterpene Lactone with NF-κB Inhibitory Activity for Inflammation and Cancer Research


Tagitinin F is a sesquiterpene lactone of the germacranolide class, isolated from the leaves of Tithonia diversifolia . It is characterized by the molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . The compound exhibits potent anti-inflammatory properties through inhibition of nuclear factor-kappa B (NF-κB) and has demonstrated activity in various in vitro and in vivo models [1].

Why Tagitinin F Cannot Be Simply Substituted with Tagitinin C, A, or Other Sesquiterpene Lactones


Sesquiterpene lactones from Tithonia diversifolia, such as Tagitinin C, F, and A, exhibit divergent biological effects despite their structural similarity [1]. Direct comparative studies reveal that these compounds trigger distinct responses in human neutrophils, particularly regarding apoptosis induction and enzyme inhibition [1]. For instance, while all three reduce inflammatory cytokine production, only Tagitinin F achieves this without inducing neutrophil apoptosis, a critical differentiation for inflammation models [1]. Furthermore, cytotoxicity profiles vary significantly; Tagitinin C can be up to 10-fold more potent than Tagitinin F in certain cancer cell lines [2]. Therefore, substituting Tagitinin F with a related analog like Tagitinin C or A is not scientifically valid and will lead to different experimental outcomes.

Quantitative Differentiation of Tagitinin F: Head-to-Head Evidence Against Close Analogs


Selective MPO Inhibition Without Inducing Neutrophil Apoptosis: Tagitinin F vs. Tagitinin C and A

In a direct comparative study on purified human neutrophils, only Tagitinin F (2) significantly inhibited lipopolysaccharide (LPS)-induced myeloperoxidase (MPO) activity [1]. Crucially, Tagitinin F was the only tested compound that reduced inflammatory product secretion without triggering neutrophil apoptosis [1]. In contrast, Tagitinin C (1) increased neutrophil apoptosis independently of LPS or dexamethasone [1].

Inflammation Neutrophil Biology Immunology

Differential Cytotoxicity in Human Melanoma: Tagitinin F is 10-Fold Less Potent than Tagitinin C

In a head-to-head comparison against human melanoma cell lines (WM1366 and CHL-1), Tagitinin C (TC) exhibited cytotoxicity approximately 10 times greater than its isomer, Tagitinin F (TF) [1]. Both compounds inhibited cell growth in a dose-dependent manner, but the potency differential was substantial [1].

Cancer Melanoma Cytotoxicity

Leishmanicidal Activity: Tagitinin F (IC50 = 7.4 µg/mL) Compared to 1β,2α-Epoxytagitinin C and Tagitinin A

Against Leishmania braziliensis promastigotes, Tagitinin F demonstrated an IC50 of 7.4 µg/mL with a selectivity index (SI) > 6.7 [1]. In comparison, the more potent analog 1β,2α-epoxytagitinin C exhibited an IC50 of 2.2 µg/mL and a superior SI > 22.7, while Tagitinin A showed similar potency (IC50 = 7.5 µg/mL) [1]. Tagitinin F also reduced intracellular parasite internalization in amastigote assays [2].

Parasitology Leishmaniasis Drug Discovery

In Vivo Anti-Inflammatory and Wound Healing Efficacy: Tagitinin F Demonstrates Comprehensive Effects

In an integrated in vivo study, topical application of 0.5% and 1% Tagitinin F (TAG-F) significantly attenuated carrageenan-induced paw edema and mechanical hyperalgesia in mice [1]. In an excisional skin wound model, TAG-F reduced neutrophil and macrophage infiltration while stimulating collagen deposition, thereby accelerating tissue maturation [1]. In vitro, TAG-F (5-100 µM) downregulated 5-lipoxygenase, COX-1/2, and MMP-1/2 activities, and reduced PGE2, LTB4, and TNF-α production [1].

Inflammation Wound Healing In Vivo Pharmacology

Mechanism in Triple-Negative Breast Cancer: ROS-Mediated ER Stress and G2/M Arrest

In MDA-MB-231 triple-negative breast cancer cells, Tagitinin F induced cell cycle arrest at the G2/M phase and triggered apoptosis [1]. The mechanism was linked to the accumulation of reactive oxygen species (ROS) and subsequent activation of endoplasmic reticulum (ER) stress-related proteins, including Bip, PDI, Calnexin, Ero1-Lα, and IRE1α [1]. This specific pathway activation differentiates its mechanism from other tagitinins which may act through different modes of cell death (e.g., Tagitinin C's autophagy-dependent mechanism in glioblastoma [2]).

Cancer Breast Cancer Apoptosis

Recommended Research and Industrial Application Scenarios for Tagitinin F


Anti-Inflammatory Research Requiring Neutrophil Viability Preservation

Based on direct comparative evidence, Tagitinin F is uniquely suited for studies investigating NF-κB inhibition and cytokine suppression in human neutrophils where the experimental endpoint requires avoiding apoptosis induction [1]. Unlike Tagitinin C, which increases neutrophil apoptosis, Tagitinin F allows for the study of anti-inflammatory mechanisms without confounding cell death signals [1].

Leishmaniasis Drug Discovery: A Reference Compound for Structure-Activity Relationship (SAR) Studies

Tagitinin F serves as a benchmark sesquiterpene lactone in anti-leishmanial research. Its validated activity against both promastigote (IC50 = 7.4 µg/mL) and amastigote forms of L. braziliensis [2] makes it a valuable comparator for evaluating new synthetic derivatives or natural product isolates, especially when comparing potency and selectivity against more active analogs like 1β,2α-epoxytagitinin C [3].

Triple-Negative Breast Cancer Mechanistic Studies Focusing on ROS and ER Stress

Tagitinin F is a specific tool for activating ROS-mediated ER stress pathways in triple-negative breast cancer models [4]. Its defined mechanism of inducing G2/M cell cycle arrest and upregulating proteins like Bip, PDI, and IRE1α [4] positions it as a probe for dissecting these pathways, distinct from the autophagy-inducing effects of Tagitinin C in other cancer types [5].

Preclinical In Vivo Models of Inflammation and Wound Healing

The comprehensive in vivo validation of Tagitinin F in mouse models of paw edema and excisional wound healing [6] supports its procurement for preclinical pharmacology studies. Its demonstrated efficacy in reducing inflammatory infiltration and promoting collagen deposition [6] makes it a relevant compound for testing in tissue repair and anti-inflammatory therapeutic development.

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